LogP Comparison: Meta-CF₃ Cinnamate Occupies a Distinct Lipophilicity Window Versus Para and Unsubstituted Analogs
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exhibits a measured LogP of 3.28, which is 0.38 log units lower than its para-substituted isomer ethyl 4-(trifluoromethyl)cinnamate (LogP 3.66) and 0.41 log units higher than unsubstituted ethyl cinnamate (LogP 2.87). This intermediate lipophilicity positions the meta-CF₃ ester in a unique physicochemical window relevant to membrane permeability optimization [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.28 (ethyl 3-(trifluoromethyl)cinnamate, CAS 113048-68-3) |
| Comparator Or Baseline | Ethyl 4-(trifluoromethyl)cinnamate: LogP 3.66 (CAS 128408-03-7); Ethyl cinnamate: LogP 2.87 (CAS 103-36-6) |
| Quantified Difference | ΔLogP = –0.38 vs para isomer; ΔLogP = +0.41 vs unsubstituted ethyl cinnamate |
| Conditions | Calculated/experimental LogP values from authoritative chemical databases (ChemSrc, HMDB) |
Why This Matters
A 0.4 LogP unit difference can significantly alter membrane permeability, metabolic stability, and off-target binding profiles, making the meta isomer a distinct choice over para for fine-tuning pharmacokinetic properties.
- [1] Human Metabolome Database (HMDB). Ethyl cinnamate (FDB012002): LogP 2.87. ChemSrc. Ethyl 4-(trifluoromethyl)cinnamate (CAS 128408-03-7): LogP 3.66. View Source
